[6]-Dehydrogingerdione
Overview
Description
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Synthesis Analysis
Investigate how the compound is synthesized . This could involve chemical reactions, catalysts used, conditions required, and the yield of the reaction.Molecular Structure Analysis
Examine the molecular structure of the compound . This includes its molecular formula, the arrangement of atoms, types of bonds, and any interesting structural features.Chemical Reactions Analysis
Identify the chemical reactions the compound undergoes . This includes its reactivity, types of reactions it undergoes, products formed, and conditions required for these reactions.Physical And Chemical Properties Analysis
Look into the physical and chemical properties of the compound . This includes its state at room temperature, color, solubility, melting point, boiling point, and reactivity.Scientific Research Applications
Anti-Inflammatory Effects :[6]-Dehydrogingerdione has demonstrated significant anti-inflammatory effects. For example, in a study by Huang et al. (2014), it was found to significantly attenuate various pro-inflammatory mediators in lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages. This includes reducing levels of inducible nitric oxide synthase, cyclooxygenase-2, interleukin-1β, interleukin 6, and tumor necrosis factor-α (Huang et al., 2014).
Anticancer Properties :Studies have shown that this compound exhibits anticancer effects. In human hepatoblastoma Hep G2 cells, it sensitized the cells to TRAIL-induced apoptosis and up-regulated Ser-15 phosphorylation, as well as evoked p53 nuclear translocation (Chen et al., 2010). Another study on human breast cancer cells found that this compound induced cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways (Hsu et al., 2010).
Cardiovascular Benefits :this compound is also known for its cardiovascular benefits. It has been identified as a cholesteryl ester transfer protein (CETP) inhibitor, which may have implications in the treatment of dyslipidemia and cardiovascular diseases. For instance, El-seweidy et al. (2019) demonstrated its protective role against inflammatory status, platelet activation, and endothelial dysfunction in dyslipidemic rabbits (El-seweidy et al., 2019).
Neuroprotective Effects :The neuroprotective potential of this compound has been explored as well. Yao et al. (2014) reported its efficacy in scavenging various free radicals and protecting against oxidative stress-induced neuronal cell damage. This study highlighted the activation of phase II enzymes as a potential mechanism for its neuroprotective properties (Yao et al., 2014).
Skin Health and Wound Healing :Additionally, this compound has shown promise in promoting skin health and aiding in wound healing. Chen et al. (2013) found that it accelerated cellular proliferation and migration in human skin, suggesting its potential as a biofunctional healing agent (Chen et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
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For each of these points, start by finding relevant papers . You can use databases like Google Scholar, PubMed, IEEE Xplore, and others. Review the abstracts to determine if a paper is relevant before reading it in detail. Remember to critically analyze the information and always consider the source’s credibility.
properties
IUPAC Name |
(E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h7-11,20H,3-6,12H2,1-2H3/b9-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKHKHMSQCQHEN-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10822876 | |
Record name | [6]-Dehydrogingerdione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10822876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76060-35-0 | |
Record name | [6]-Dehydrogingerdione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76060-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [6]-Dehydrogingerdione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10822876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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